Deoxy Fesoterodine (CAS 213381-80-5): A Comprehensive Technical Guide on Identification, Synthesis, and Analytical Control
Deoxy Fesoterodine (CAS 213381-80-5): A Comprehensive Technical Guide on Identification, Synthesis, and Analytical Control
Here is the in-depth technical guide on Deoxy Fesoterodine.
Prepared by: Senior Application Scientist, Pharmaceutical Sciences Division Document ID: TG-DFESO-2024-01 Version: 1.0
Abstract
This technical guide provides an in-depth examination of Deoxy Fesoterodine, a critical process-related impurity associated with the synthesis of Fesoterodine, an antimuscarinic agent used for the treatment of overactive bladder (OAB). This document details the core physicochemical properties of Deoxy Fesoterodine, including its CAS number and molecular weight, and explores its significance within the regulatory framework of pharmaceutical development. We will elucidate its likely formation pathway during Fesoterodine synthesis and present validated, step-by-step analytical protocols for its detection, quantification (HPLC-UV), and structural confirmation (LC-MS/MS). This guide is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and manufacturing of Fesoterodine-based active pharmaceutical ingredients (APIs) and drug products.
Introduction: The Pharmaceutical Context of Fesoterodine
Fesoterodine, marketed under brand names such as Toviaz®, is a competitive muscarinic receptor antagonist. It is administered as a prodrug, Fesoterodine fumarate. Following oral administration, it is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) [1]. It is 5-HMT that exerts the therapeutic effect by blocking M2 and M3 muscarinic receptors in the bladder, thereby reducing urinary urgency, frequency, and urge incontinence associated with OAB.
The quality of any pharmaceutical product is intrinsically linked to its purity. During the multi-step synthesis of Fesoterodine, various process-related impurities can be generated. One such critical impurity is Deoxy Fesoterodine. Unlike metabolites, which are formed in vivo, process-related impurities are byproducts of the chemical manufacturing process. Their presence must be strictly monitored and controlled to ensure the safety, efficacy, and stability of the final drug product, in accordance with international regulatory guidelines such as those from the International Council for Harmonisation (ICH) [2].
This guide focuses specifically on Deoxy Fesoterodine, providing the necessary technical information for its management throughout the drug development lifecycle.
Figure 1: Conceptual diagram illustrating the relationship between Fesoterodine, its active metabolite (5-HMT), and the process impurity Deoxy Fesoterodine.
Core Identification and Physicochemical Properties
Deoxy Fesoterodine is structurally analogous to Fesoterodine but lacks the benzylic hydroxyl group on the 4-position of the phenol ring. This seemingly minor structural modification results in distinct physicochemical properties and necessitates specific analytical methods for its resolution and quantification. The core identifiers are summarized below.
| Property | Value | Source |
| Chemical Name | (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenyl isobutyrate | PubChem [3] |
| Synonyms | Deoxyfesoterodine, Fesoterodine Impurity 2 | N/A |
| CAS Number | 213381-80-5 | PubChem [3] |
| Molecular Formula | C₂₆H₃₇NO₂ | PubChem [3] |
| Molecular Weight | 395.58 g/mol | PubChem [3] |
| Monoisotopic Mass | 395.28243 g/mol | PubChem [3] |
Significance in Pharmaceutical Quality and Regulatory Control
The control of Deoxy Fesoterodine is not merely an academic exercise; it is a regulatory imperative. According to ICH Q3A(R2) guidelines for impurities in new drug substances, any impurity found at a level greater than the identification threshold (typically 0.10% for a maximum daily dose ≤ 2 g) must be structurally characterized [2].
Why is control critical?
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Pharmacological Activity: The structural similarity to Fesoterodine and its active metabolite, 5-HMT, raises the possibility that Deoxy Fesoterodine could possess its own on-target (muscarinic) or off-target pharmacological activity, potentially altering the drug's efficacy or side-effect profile.
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Toxicology: Without specific toxicological data, any uncharacterized impurity is considered a potential safety risk. Its levels must be kept below the qualification threshold (e.g., 0.15% or 1.0 mg per day total intake, whichever is lower) unless it has been qualified through safety studies.
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Process Control Indicator: The level of Deoxy Fesoterodine serves as a direct indicator of the robustness and control of the Fesoterodine manufacturing process. Consistently low levels demonstrate a well-understood and controlled synthetic route.
Therefore, a robust analytical strategy is essential to ensure that every batch of Fesoterodine API meets the stringent purity specifications submitted to and approved by regulatory agencies like the FDA and EMA.
Synthetic Origin and Formation Pathway
Deoxy Fesoterodine is primarily formed due to impurities present in a key starting material or as a byproduct of an incomplete reaction. The synthesis of Fesoterodine typically involves the esterification of the precursor (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol with isobutyryl chloride.
The formation of Deoxy Fesoterodine can be attributed to two main routes:
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Impure Precursor: The key precursor may contain a certain amount of its "deoxy" version, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol, which lacks the hydroxymethyl group. When this impure precursor undergoes esterification, it directly yields Deoxy Fesoterodine.
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Reductive Side Reaction: During the synthesis of the precursor itself, reaction conditions could inadvertently cause the reduction of the hydroxymethyl group (-CH₂OH) to a methyl group (-CH₃), leading to the formation of the deoxy precursor impurity.
Controlling this impurity requires rigorous purification of the key precursor or developing a synthetic route that minimizes the formation of the deoxy analog.
Analytical Control Strategy: Protocols and Methodology
A multi-tiered analytical approach is required for the effective control of Deoxy Fesoterodine. This involves a primary quantitative method (typically HPLC-UV) for routine batch release and a secondary identification method (LC-MS/MS) for confirmation and characterization.
Figure 2: A typical workflow for the analytical control of Deoxy Fesoterodine in a quality control environment.
Protocol 1: Quantification by Reverse-Phase HPLC-UV
This method is designed for the accurate quantification of Deoxy Fesoterodine in Fesoterodine drug substance.
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Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. Deoxy Fesoterodine, being slightly more hydrophobic than Fesoterodine (due to the replacement of a polar -CH₂OH with a nonpolar -CH₃), will have a longer retention time on a C18 column, allowing for excellent separation. Quantification is achieved by comparing the peak area of the impurity to that of a certified reference standard.
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Instrumentation and Reagents:
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HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
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C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Diluent: Acetonitrile/Water (50:50, v/v).
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Fesoterodine and Deoxy Fesoterodine reference standards.
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Step-by-Step Methodology:
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Standard Preparation:
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Prepare a stock solution of Deoxy Fesoterodine reference standard at 100 µg/mL in diluent.
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Prepare a working standard at the specification level (e.g., 0.15 µg/mL, corresponding to 0.15% of a 1 mg/mL sample concentration) by diluting the stock solution.
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Sample Preparation:
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Accurately weigh and dissolve the Fesoterodine API sample in diluent to achieve a final concentration of 1.0 mg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Column Temperature: 35 °C.
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Injection Volume: 10 µL.
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Detection Wavelength: 220 nm.
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Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 70 25.0 90 25.1 30 | 30.0 | 30 |
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System Suitability:
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Inject the working standard six times. The relative standard deviation (RSD) for the peak area should be ≤ 5.0%.
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Prepare a resolution solution containing both Fesoterodine and Deoxy Fesoterodine. The resolution between the two peaks must be ≥ 2.0.
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Analysis and Calculation:
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Inject the sample preparation.
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Identify the Deoxy Fesoterodine peak based on its retention time relative to the standard.
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Calculate the percentage of the impurity using the following formula, assuming a relative response factor (RRF) of 1.0 unless experimentally determined otherwise: % Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100
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Protocol 2: Structural Confirmation by LC-MS/MS
This method is used to unequivocally confirm the identity of the impurity peak observed in the HPLC-UV analysis, especially during method development, validation, or in the event of an out-of-specification (OOS) result.
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Principle: Liquid chromatography separates the impurity from the main component, which is then introduced into a mass spectrometer. The mass spectrometer provides two levels of confirmation: MS1 provides the accurate mass of the parent ion (confirming the molecular weight), and MS2 (tandem MS) fragments the parent ion to create a unique fragmentation pattern (a "fingerprint") that confirms the molecular structure.
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Instrumentation and Reagents:
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LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
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Use the same LC column and mobile phases as in Protocol 1 to ensure retention time correlation.
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Step-by-Step Methodology:
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Sample Infusion: Infuse a diluted solution of the Deoxy Fesoterodine reference standard directly into the mass spectrometer to optimize ionization and fragmentation parameters.
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LC-MS Analysis:
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Run the Fesoterodine API sample using the established LC method.
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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MS1 Scan: Scan over a mass range of m/z 100-600. Look for the protonated molecular ion [M+H]⁺ for Deoxy Fesoterodine at m/z 396.3 .
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MS2 (Product Ion) Scan: Target the parent ion at m/z 396.3 for fragmentation. A key expected fragment would correspond to the loss of the isobutyrate group, yielding a fragment ion related to the diisopropylamino-phenylpropyl backbone.
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Data Interpretation:
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Confirm that the peak at the expected retention time in the chromatogram exhibits a parent ion mass of m/z 396.3.
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Compare the fragmentation pattern (MS2 spectrum) of the impurity peak in the sample to that obtained from the certified reference standard. A direct match provides unambiguous structural confirmation.
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Conclusion
Deoxy Fesoterodine (CAS 213381-80-5) is a critical process-related impurity in the manufacture of Fesoterodine. With a molecular weight of 395.58 g/mol , its presence is a direct reflection of the purity of key synthetic precursors and the overall control of the manufacturing process. The implementation of a robust analytical control strategy, combining a validated quantitative HPLC-UV method for routine analysis and a confirmatory LC-MS/MS method for structural elucidation, is paramount. Adherence to these analytical principles ensures that Fesoterodine API and its corresponding drug products meet the high standards for purity, safety, and quality demanded by global regulatory authorities, ultimately safeguarding patient health.
References
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Malhotra, B., Gandelman, K., & Sachse, R. (2009). Pharmacokinetics and safety of fesoterodine, a new muscarinic antagonist for the treatment of overactive bladder . Drug Metabolism and Disposition, 37(6), 1317-1324. [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances . ICH. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9876735, Deoxyfesoterodine . PubChem. Retrieved from [Link]
